molecular formula C18H26O11 B14110119 Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside

Cat. No.: B14110119
M. Wt: 418.4 g/mol
InChI Key: XEGUBLZOESPNQE-FQXXIRCGSA-N
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Description

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring glycoside compound. It is derived from orcinol, a phenolic compound, and is linked to two sugar molecules: beta-D-apiofuranose and beta-D-glucopyranose. This compound is found in various plants and has been studied for its potential biological activities and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside typically involves the glycosylation of orcinol with the appropriate sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired glycoside.

Industrial Production Methods

Industrial production of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups in orcinol can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the glycoside.

    Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can be compared with other similar glycosides, such as:

  • Orcinol glucoside B
  • Anacardoside
  • Curculigoside
  • Curculigoside B
  • Curculigoside C
  • Curculigoside G
  • Glucosyringic acid
  • Benzyl-O-beta-D-glucopyranoside

These compounds share structural similarities but may differ in their biological activities and applications. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is unique due to its specific sugar moieties and the resulting biological properties.

Properties

Molecular Formula

C18H26O11

Molecular Weight

418.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C18H26O11/c1-8-2-9(20)4-10(3-8)28-16-14(23)13(22)12(21)11(29-16)5-26-17-15(24)18(25,6-19)7-27-17/h2-4,11-17,19-25H,5-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1

InChI Key

XEGUBLZOESPNQE-FQXXIRCGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O

Origin of Product

United States

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